N-(2,5-dimethylphenyl)-3-iodobenzamide

Description

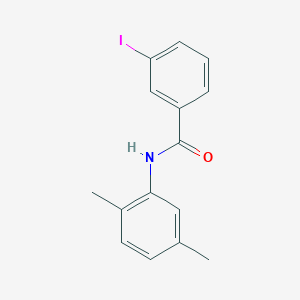

N-(2,5-Dimethylphenyl)-3-iodobenzamide (molecular formula: C₁₅H₁₄INO; molecular weight: 363.19 g/mol) is a benzamide derivative featuring an iodine atom at the 3-position of the benzoyl group and a 2,5-dimethylphenyl substituent on the amide nitrogen (Fig. 1). The iodine atom contributes significant electronegativity and polarizability, while the 2,5-dimethylphenyl group introduces steric bulk and lipophilicity, influencing both solubility and binding interactions .

Properties

Molecular Formula |

C15H14INO |

|---|---|

Molecular Weight |

351.18g/mol |

IUPAC Name |

N-(2,5-dimethylphenyl)-3-iodobenzamide |

InChI |

InChI=1S/C15H14INO/c1-10-6-7-11(2)14(8-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,1-2H3,(H,17,18) |

InChI Key |

KGVMWYHEROJLKO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC=C2)I |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC=C2)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(Disubstituted-Phenyl)-3-Hydroxynaphthalene-2-Carboxamides

A study evaluated 24 N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides as inhibitors of photosynthetic electron transport (PET) in spinach chloroplasts. Key findings include:

- Substituent Position and Activity : Compounds with 2,5-dimethylphenyl (IC₅₀ ~10 µM) and 3,5-dimethylphenyl groups exhibited the highest PET-inhibiting activity. The 2,5-dimethyl substitution pattern aligns with N-(2,5-dimethylphenyl)-3-iodobenzamide, suggesting that steric and electronic effects at these positions enhance target engagement .

- Electron-Withdrawing Effects: The study highlighted that electron-withdrawing substituents (e.g., fluorine) improve activity.

Table 1: Key Structural and Activity Comparisons

N-(2,5-Dimethylphenyl)benzenesulfonamide

Crystallographic studies of N-(2,5-dimethylphenyl)benzenesulfonamide (I) revealed:

- Conformational Effects : The N–C bond adopts a gauche conformation with a torsion angle of 62.7°, influenced by steric interactions between the 2,5-dimethylphenyl group and sulfonamide moiety. This contrasts with N-(2,6-dimethylphenyl) analogs (torsion angle: 44.9°), where closer substituents restrict rotation .

N-(2,5-Dimethylphenyl)succinamic Acid Monohydrate

This compound’s crystal structure demonstrated:

- Hydrogen-Bonding Patterns : The amide N–H group adopts a syn conformation relative to the ortho-methyl group, facilitating intermolecular O–H···O and N–H···O hydrogen bonds. Such interactions are critical for crystal packing and may influence solubility and stability in benzamide derivatives .

- Comparison to Benzamides : Unlike succinamic acid derivatives, this compound lacks a carboxylic acid group but retains the amide functionality. The iodine atom may alter hydrogen-bonding capacity compared to oxygen-based substituents .

Halogenated Benzamide Analogs

N-[2-(2-Fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide shares structural motifs with the target compound, including a benzamide core and halogen substituents. Fluorine’s small size and high electronegativity contrast with iodine’s larger atomic radius and polarizability, which may enhance van der Waals interactions in hydrophobic binding pockets .

Key Structural and Functional Insights

- Substituent Position : The 2,5-dimethylphenyl group optimizes steric bulk without impeding rotational freedom, as seen in sulfonamide and carboxamide studies .

- Halogen Effects: Iodine’s electron-withdrawing nature and lipophilicity may improve membrane permeability and target affinity compared to non-halogenated or fluorine-containing analogs .

- Conformational Flexibility : The gauche conformation in sulfonamides and hydrogen-bonding patterns in succinamic acids highlight the importance of substituent-driven molecular geometry in biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.